molecular formula C15H14N2O5S B11026932 N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B11026932
M. Wt: 334.3 g/mol
InChI Key: DPHXJGXFDCQVOB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of an acetyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of N-(4-acetylphenyl)-4-methyl-3-aminobenzenesulfonamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C15H14N2O5S/c1-10-3-8-14(9-15(10)17(19)20)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3

InChI Key

DPHXJGXFDCQVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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